2,2-Difluoro-2-(quinolin-2-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(quinolin-2-yl)acetic acid is a fluorinated quinoline derivative with the molecular formula C11H7F2NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(quinolin-2-yl)acetic acid typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of halogen atoms or the diaza group in quinoline derivatives. Cyclization and cycloaddition reactions are also employed to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(quinolin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common in fluorinated compounds, substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2,2-Difluoro-2-(quinolin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antineoplastic activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(quinolin-2-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The quinoline ring system is known to interact with various biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
2-Quinolineacetic acid: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
Fluoroquinolones: A class of compounds with similar structures but varying degrees of fluorination and different substituents on the quinoline ring.
Uniqueness: 2,2-Difluoro-2-(quinolin-2-yl)acetic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H7F2NO2 |
---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
2,2-difluoro-2-quinolin-2-ylacetic acid |
InChI |
InChI=1S/C11H7F2NO2/c12-11(13,10(15)16)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H,(H,15,16) |
InChI Key |
XUNXDUNKTURICT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C(=O)O)(F)F |
Origin of Product |
United States |
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